molecular formula C15H17NO2S2 B2935463 (E)-3-cyclohexyl-5-((5-methylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 861412-70-6

(E)-3-cyclohexyl-5-((5-methylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2935463
CAS RN: 861412-70-6
M. Wt: 307.43
InChI Key: KOIYSFDNAAXVLR-UKTHLTGXSA-N
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Description

The compound “(E)-3-cyclohexyl-5-((5-methylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms . They are known for their wide range of biological activities and are used as intermediates in the synthesis of various drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s atomic coordinates, bond lengths, and angles .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the thiazolidinone ring and the 5-methylfuran-2-yl group. Thiazolidinones can undergo a variety of reactions, including ring-opening, substitution, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .

Scientific Research Applications

Anticancer and Antiangiogenic Effects

Research has demonstrated that derivatives of thioxothiazolidin-4-one, including compounds similar to (E)-3-cyclohexyl-5-((5-methylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one, have significant anticancer and antiangiogenic properties. These compounds have been shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models, suggesting potential as candidates for anticancer therapy (Chandrappa et al., 2010).

Synthesis and Molecular Docking in Anticancer Activity

Another study focused on the synthesis of novel thioxothiazolidin-4-one analogues and evaluated their anticancer activity through molecular docking studies. Certain derivatives demonstrated potent effects against various cancer cell lines, indicating the potential for these compounds in cancer treatment (Madhusudhanrao & Manikala, 2020).

Cytotoxicity and Apoptosis Induction in Human Leukemia Cells

Another significant finding relates to the synthesis of thiazolidinone derivatives and their evaluation for cytotoxicity and apoptosis induction in human leukemia cells. This study highlighted the importance of functional groups in thiazolidinone derivatives for anticancer properties, particularly against leukemia cell lines (Chandrappa et al., 2009).

Antimicrobial Activity

Thioxothiazolidin-4-one derivatives have also been studied for their antimicrobial properties. Research has shown these compounds to exhibit antibacterial and antifungal activities, indicating their potential use in treating various microbial infections (Gouda et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

(5E)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-10-7-8-12(18-10)9-13-14(17)16(15(19)20-13)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIYSFDNAAXVLR-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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